

Tetromycin B: A Technical Overview of an Elusive Antibiotic

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tetromycin B**

Cat. No.: **B10780467**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin B is a specialized antibiotic noted for its unusual tetronic acid structure. It has demonstrated efficacy against methicillin-resistant *Staphylococcus aureus* (MRSA), a significant challenge in clinical settings. Despite its potential, detailed spectroscopic and experimental data for **Tetromycin B** remain largely unavailable in readily accessible scientific literature, posing a hurdle for further research and development. This guide provides a consolidated view of the available information on **Tetromycin B** and outlines the typical experimental protocols used for analogous compounds, offering a foundational resource for researchers in the field.

Chemical Identity and Properties

Tetromycin B is chemically distinct from the well-known tetracycline class of antibiotics. Its core structure is based on a tetronic acid moiety. The key identifiers for **Tetromycin B** are:

- CAS Number: 180027-84-3
- Molecular Formula: $C_{34}H_{46}O_5$

A related compound, Tetromycin A (CAS Number: 180027-83-2; Molecular Formula: $C_{36}H_{48}O_6$), has also been identified.

Spectroscopic Data for **Tetromycin B**

Extensive searches of scientific databases and literature have not yielded specific, publicly available NMR or mass spectrometry data for **Tetromycin B**. The limited availability of this compound has likely restricted its detailed characterization in published studies.

To aid researchers, this guide presents typical spectroscopic data for a related tetronic acid-containing antibiotic, Tetronomycin, which was isolated from a *Streptomyces* species. While not identical to **Tetromycin B**, the data for Tetronomycin can serve as a valuable reference point for anticipating the spectral characteristics of this class of molecules.

Representative Mass Spectrometry Data (Tetronomycin)

High-resolution mass spectrometry is crucial for confirming the elemental composition of a novel compound. For Tetronomycin, the molecular formula was established as $C_{34}H_{50}O_8$.

Table 1: Representative Mass Spectrometry Data for Tetronomycin

Ion Type	Observed m/z	Calculated m/z
$[M+H]^+$	587.3529	587.3533
$[M+Na]^+$	609.3348	609.3352
$[M+K]^+$	625.3087	625.3092

Representative NMR Data (Tetronomycin)

1H and ^{13}C NMR spectroscopy are essential for elucidating the detailed chemical structure. The following tables summarize the NMR data for Tetronomycin, which features a complex polycyclic ether structure attached to the tetronic acid core.

Table 2: Representative 1H NMR Data for Tetronomycin ($CDCl_3$)

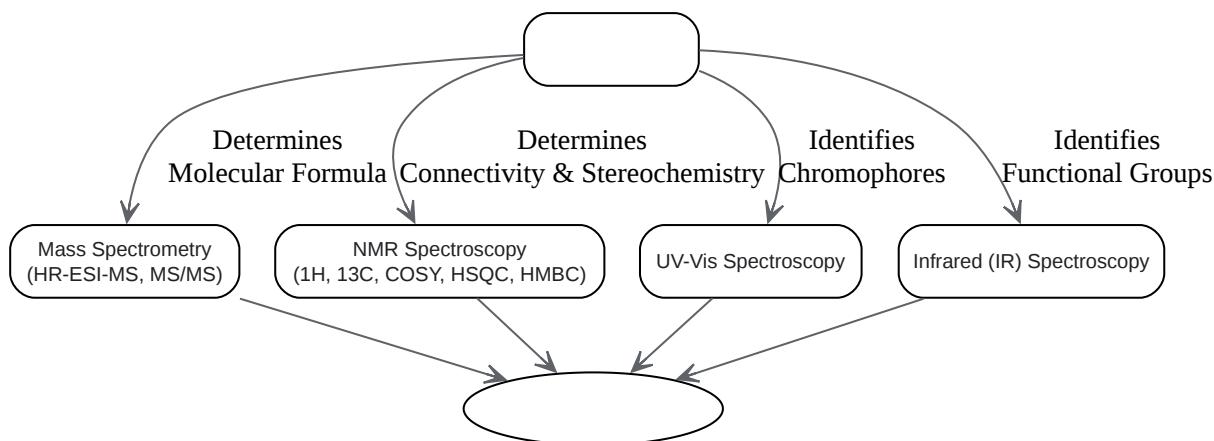
Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2'	4.60	d	9.5
H-3'	3.85	m	
H-5'	4.15	dd	9.5, 2.5
...

Table 3: Representative ^{13}C NMR Data for Tetromycin (CDCl₃)

Position	Chemical Shift (δ , ppm)
C-1'	175.2
C-2'	79.8
C-3'	71.5
...	...

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of **Tetromycin B** are not available. However, the following sections describe the general methodologies employed for the discovery and structural elucidation of novel antibiotics from microbial sources, such as Streptomyces.


Fermentation and Isolation

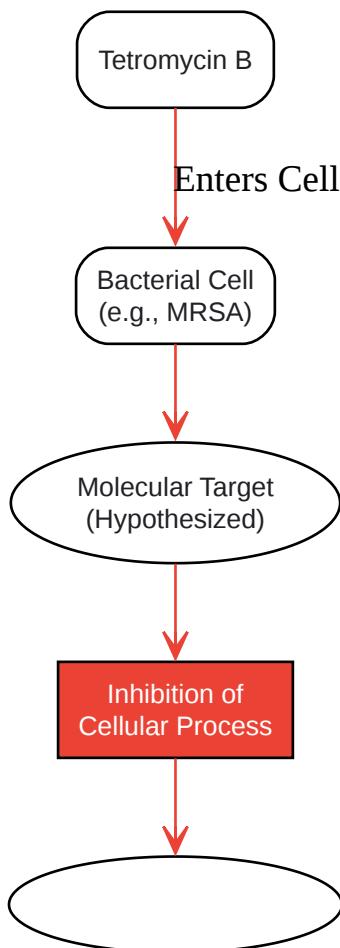
The production of antibiotics like **Tetromycin B** typically begins with the fermentation of the source microorganism, often a species of Streptomyces.

Caption: General workflow for antibiotic isolation.

Spectroscopic Analysis

Once a pure compound is isolated, its structure is determined using a combination of spectroscopic techniques.

[Click to download full resolution via product page](#)


Caption: Spectroscopic workflow for structure elucidation.

- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the accurate mass and elemental composition of the molecule. Tandem MS (MS/MS) experiments provide information about the fragmentation patterns, which can help to identify structural motifs.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Provides information on the number and types of protons and their neighboring environments.
 - ^{13}C NMR: Shows the number and types of carbon atoms in the molecule.
 - 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the assembly of the complete molecular structure.

- UV-Vis and IR Spectroscopy: These techniques provide information about the presence of chromophores and functional groups, respectively, which complements the data from MS and NMR.

Biological Activity and Signaling Pathways

Tetromycin B is reported to be active against MRSA. While the specific molecular target and mechanism of action are not well-documented, antibiotics with tetronic acid moieties are known to exhibit a range of biological activities. The general mechanism of action for many antibiotics involves the inhibition of essential cellular processes in bacteria.

[Click to download full resolution via product page](#)

Caption: Hypothesized mechanism of action for **Tetromycin B**.

Potential targets for this class of antibiotics could include enzymes involved in cell wall synthesis, protein synthesis (ribosomes), or nucleic acid replication. Further research is needed

to elucidate the precise signaling pathways affected by **Tetromycin B**.

Conclusion

Tetromycin B represents a potentially valuable antibiotic with a unique chemical structure and promising activity against resistant bacteria. However, the current lack of publicly available, detailed spectroscopic and experimental data presents a significant barrier to its further development. This technical guide consolidates the known information and provides a framework of standard methodologies to assist researchers in the exploration of **Tetromycin B** and other novel tetronic acid-based antibiotics. The elucidation of its complete spectroscopic profile and mechanism of action will be critical next steps in realizing its therapeutic potential.

- To cite this document: BenchChem. [Tetromycin B: A Technical Overview of an Elusive Antibiotic]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10780467#spectroscopic-data-nmr-ms-for-tetromycin-b\]](https://www.benchchem.com/product/b10780467#spectroscopic-data-nmr-ms-for-tetromycin-b)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

